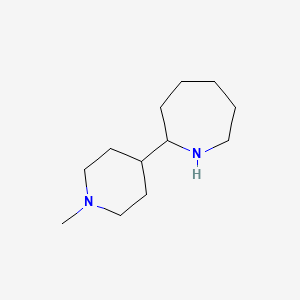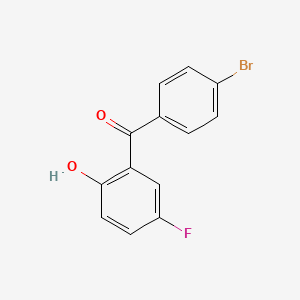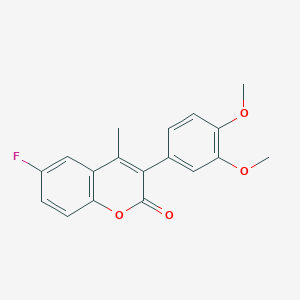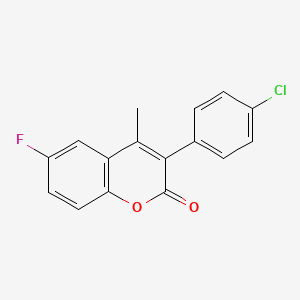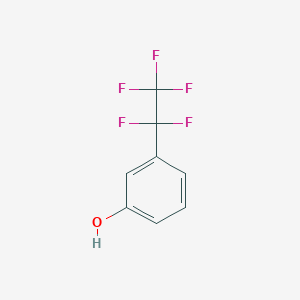
3-(Pentafluoroethyl)phenol
概要
説明
“3-(Pentafluoroethyl)phenol” is a chemical compound with the molecular formula C8H5F5O . It is a member of the phenol family, which are compounds in which an -OH group is attached directly to a benzene ring .
Synthesis Analysis
Phenolic compounds are vast, diverse, and widespread in nature . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a pentafluoroethyl group . The phenol group is a benzene ring with a hydroxyl group attached, and the pentafluoroethyl group is an ethyl group where all the hydrogen atoms have been replaced by fluorine atoms .Chemical Reactions Analysis
Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They are also known to undergo oxidation to form quinones .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenol is moderately soluble in water .科学的研究の応用
Phenolic-Enabled Nanotechnology in Biomedicine
Phenolics, including derivatives like 3-(Pentafluoroethyl)phenol, have sparked significant interest due to their unique physicochemical properties and widespread industrial use. These compounds have catalyzed advancements in Phenolic-Enabled Nanotechnology (PEN), particularly in the biomedical sector. PEN leverages the versatility of phenolics for particle engineering, including the synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment. The unique forces between phenolics and structural motifs in confined particle systems enable the synthesis of high-quality products with controllable characteristics such as size, shape, and surface chemistry (Wu et al., 2021).
Modified Foamable Phenolic Resins
The modification of phenolic resins using derivatives like 3-pentadecyl-phenol, a close relative to this compound, has shown significant promise. This modification process improves the mechanical properties, microstructure, and flame retardancy of the foamable phenolic resin. Such modifications result in better toughness, a more regular and dense network structure, improved compressive and bending strength, and reduced water absorption rates while maintaining low foam density. This suggests potential applications in industries requiring high-performance, flame-retardant materials (Ge et al., 2018).
Synthesis of Pentafluoroethyl Ethers
The synthesis of pentafluoroethyl ethers, including those derived from phenols, is a notable application area. A study outlines a method using silver triflate (AgOTf)-mediated oxidative pentafluoroethylation of alcohols and phenols. This technique allows for the creation of various pentafluoroethyl ethers, which could include derivatives of this compound. These compounds find applications in diverse fields due to their unique chemical properties (Fu et al., 2017).
Environmental Remediation
Phenolic compounds, including derivatives like this compound, play a crucial role in environmental remediation. For instance, graphene-based magnetic metal-organic frameworks utilizing phenolic compounds have been developed for the sensitive detection and efficient removal of phenolic pollutants. These systems function as both sensors and catalysts, facilitating real-time monitoring and treatment of water quality (Wang et al., 2019).
High-Efficiency Extraction Techniques
Innovative extraction techniques using magnetic room temperature ionic liquids have been studied for their efficiency in extracting phenolic compounds from solutions. These methods showcase high efficiency and selectivity, suggesting potential applications in the extraction and purification of phenolic derivatives for various industrial and environmental purposes (Deng et al., 2011).
作用機序
Target of Action
3-(Pentafluoroethyl)phenol, a derivative of phenol, is a fluoroalcohol compound . Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . .
Mode of Action
Phenolic compounds, including this compound, are known for their reactivity. They often undergo electrophilic aromatic substitution reactions . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards these reactions .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants, which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . They are produced by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway, and related biochemical pathways .
Pharmacokinetics
They are influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological characteristics .
Result of Action
Phenolic compounds are known to have multiple toxic effects, particularly affecting liver, kidney, thyroid, and the immune system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Furthermore, certain phenolic compounds are considered hazardous due to their oral, dermal, and inhalation toxicity, and because they cause severe skin burns and eye damage .
Safety and Hazards
将来の方向性
In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
生化学分析
Biochemical Properties
3-(Pentafluoroethyl)phenol plays a significant role in biochemical reactions due to its phenolic structure, which allows it to participate in various interactions with enzymes, proteins, and other biomolecules. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzymes, potentially affecting their activity. Additionally, the pentafluoroethyl group can influence the compound’s hydrophobic interactions, altering its binding affinity to proteins and other biomolecules. Studies have shown that this compound can interact with enzymes involved in oxidative stress responses, such as catalase and peroxidase, by modulating their activity through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammation. It can also modulate cell signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their activity. For example, this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) by binding to its active site and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained modulation of gene expression and enzyme activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in the application of this compound in therapeutic and experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound can interact with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions highlight the compound’s potential impact on metabolic processes and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . These transport and distribution properties are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes
特性
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUOMFUMEQTVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



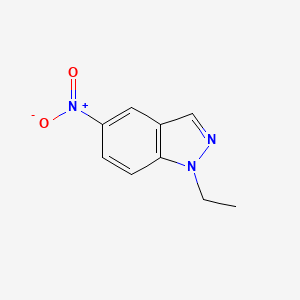
![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)

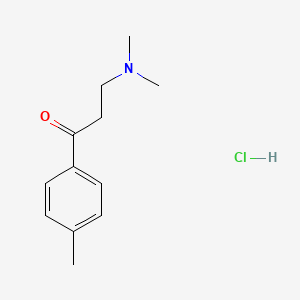



![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
